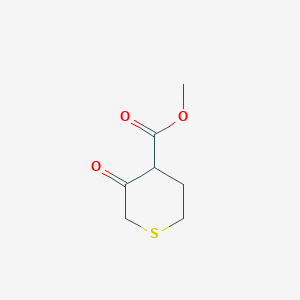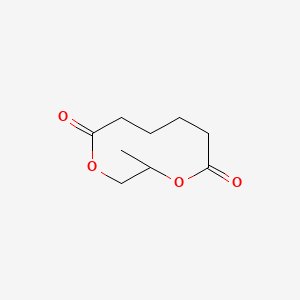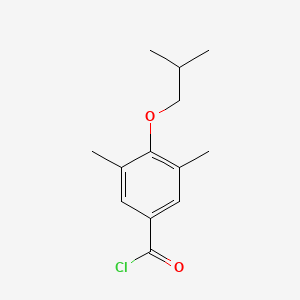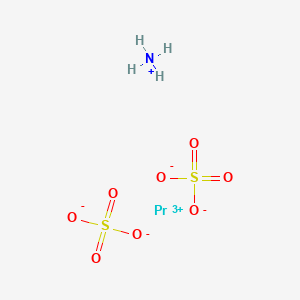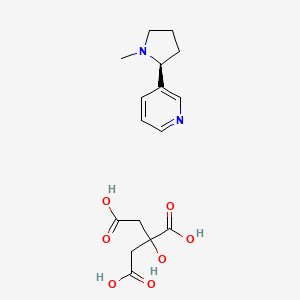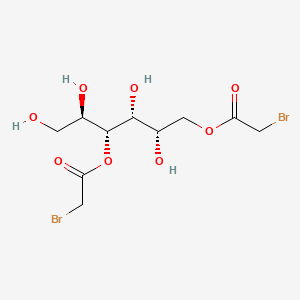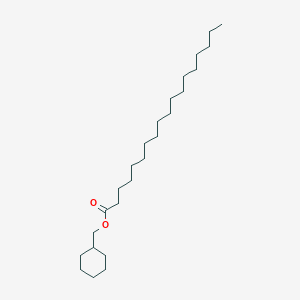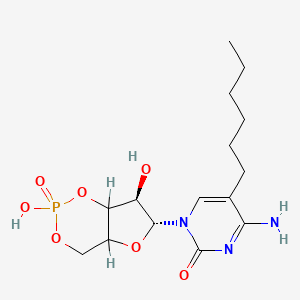
1-Tetratetracontanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetratetracontanol: is a long-chain fatty alcohol with the molecular formula C44H90O . It is a straight-chain saturated alcohol, characterized by a long hydrocarbon chain with a hydroxyl group (-OH) at one end. This compound is notable for its high molecular weight of 635.1848 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tetratetracontanol can be synthesized through the hydrogenation of long-chain fatty acids or their esters. The process typically involves the reduction of the corresponding fatty acid using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources like plant waxes or animal fats. The extracted fatty acids are then subjected to hydrogenation to yield the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tetratetracontanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Although already in its reduced form, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Tetratetracontanoic acid or tetratetracontanal.
Reduction: Tetratetracontane.
Substitution: 1-Chlorotetratetracontane.
Applications De Recherche Scientifique
1-Tetratetracontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their properties.
Biology: Investigated for its role in biological membranes and its effects on membrane fluidity.
Medicine: Explored for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Tetratetracontanol primarily involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
1-Tetradecanol: A shorter-chain fatty alcohol with similar properties but a lower molecular weight.
1-Hexadecanol:
1-Octadecanol:
Uniqueness: 1-Tetratetracontanol stands out due to its exceptionally long hydrocarbon chain, which imparts unique physical and chemical properties. Its high molecular weight and long chain length make it particularly useful in applications requiring high melting points and specific interactions with lipid membranes.
Propriétés
Numéro CAS |
236741-13-2 |
|---|---|
Formule moléculaire |
C44H90O |
Poids moléculaire |
635.2 g/mol |
Nom IUPAC |
tetratetracontan-1-ol |
InChI |
InChI=1S/C44H90O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45/h45H,2-44H2,1H3 |
Clé InChI |
WUIWPYNTIMBIRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






